4-Chloro-8-ethoxyquinoline-3-carbonitrile
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Overview
Description
4-Chloro-8-ethoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C₁₂H₉ClN₂O and a molecular weight of 232.67 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes a quinoline ring substituted with a chloro group, an ethoxy group, and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-ethoxyquinoline-3-carbonitrile typically involves the following steps:
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Formation of the Quinoline Ring: : The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller synthesis. These methods generally involve the condensation of aniline derivatives with carbonyl compounds in the presence of acidic catalysts.
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Introduction of Substituents: : The chloro, ethoxy, and carbonitrile groups are introduced through substitution reactions. For example, the chloro group can be introduced using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a base . The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst. The carbonitrile group can be introduced using a cyanation reaction with reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors, automated control systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-ethoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide, potassium carbonate), solvents (e.g., ethanol, dimethyl sulfoxide).
Reduction: Reducing agents (e.g., LiAlH₄, H₂), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Reduction: 4-Chloro-8-ethoxyquinoline-3-amine.
Oxidation: 4-Chloro-8-ethoxyquinoline-3-carboxylic acid.
Scientific Research Applications
4-Chloro-8-ethoxyquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-8-ethoxyquinoline-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
DNA Intercalation: The quinoline ring may intercalate into DNA, disrupting its structure and function.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
4-Chloro-8-ethoxyquinoline-3-carbonitrile can be compared with other similar compounds, such as:
4-Chloroquinoline-3-carbonitrile: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
8-Ethoxyquinoline-3-carbonitrile:
4-Chloro-8-methoxyquinoline-3-carbonitrile: Contains a methoxy group instead of an ethoxy group, which may alter its physical and chemical properties.
The unique combination of substituents in this compound makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-chloro-8-ethoxyquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c1-2-16-10-5-3-4-9-11(13)8(6-14)7-15-12(9)10/h3-5,7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPSZYCMCVGDCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C(C(=CN=C21)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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